
Bomedemstat
Vue d'ensemble
Description
Ce composé a montré un potentiel significatif dans le traitement de diverses néoplasies myéloprolifératives, y compris la thrombocythémie essentielle, la polycythémie vraie et la myélofibrose . En inhibant LSD1, IMG-7289 peut modifier l'expression des gènes par la méthylation des histones H3K4 et H3K9, conduisant à des activités anticancéreuses telles que l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose .
Méthodes De Préparation
La synthèse de IMG-7289 implique plusieurs étapes clés:
Matières premières: La synthèse commence par la préparation de la structure centrale, qui comprend un dérivé de cyclopropylamine et un dérivé de benzamide.
Réaction de couplage: Le dérivé de cyclopropylamine est couplé au dérivé de benzamide dans des conditions de réaction spécifiques pour former le composé intermédiaire.
Étapes finales:
Les méthodes de production industrielle de IMG-7289 impliquent l'optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés. Cela comprend le contrôle des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs pour faciliter les réactions.
Analyse Des Réactions Chimiques
Mechanism of Irreversible LSD1 Inhibition
Bomedemstat undergoes a multi-step reaction with LSD1 (Figure 1):
- Hydride Abstraction : Oxidized FAD abstracts a hydride from this compound's cyclopropyl methylene group, forming a carbocation intermediate .
- Iminium Formation : The carbocation rearranges into a conjugated iminium cation.
- Hydrolytic Cleavage : Water hydrolyzes the iminium intermediate, releasing an amine fragment and cinnamaldehyde .
- FAD Adduct Formation : The cinnamaldehyde reacts with oxidized FAD, forming a stable covalent adduct that permanently inactivates LSD1 .
The stoichiometry involves oxygen consumption and hydrogen peroxide production:
Enzyme Kinetics and Selectivity
This compound exhibits nanomolar potency against LSD1 with high specificity over related enzymes :
Parameter | LSD1 | MAO-A | MAO-B |
---|---|---|---|
IC₅₀ (preincubation) | 3.2 ± 0.8 nM | 8.4 ± 1.1 μM | 10.2 ± 2.3 μM |
Selectivity Ratio (vs. LSD1) | 1 | >2,500× | >3,000× |
Key findings:
- Irreversible Kinetics : this compound shows time-dependent inhibition with .
- Substrate Competition : No inhibition of LSD1's H3K4me2 demethylation in the presence of 10 μM H3 peptide .
Comparative Inhibition Among LSD1-Targeting Agents
This compound's biochemical profile differs from other clinical-stage LSD1 inhibitors :
Inhibitor | (nM) | (s⁻¹) | (M⁻¹s⁻¹) |
---|---|---|---|
This compound | 57 | 0.032 | 1.7 × 10³ |
Iadademstat | 0.33 | 0.12 | 1.2 × 10⁶ |
GSK-2879552 | 160 | 0.021 | 1.3 × 10⁵ |
This compound’s intermediate potency arises from slower compared to iadademstat but superior MAO selectivity .
In Vivo Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships
Oral administration in preclinical models demonstrates dose-dependent effects :
Dose (mg/kg/day) | Plasma [Drug] (μM) | Tumor [Drug] (μM) | H3K4me2 Increase (Fold) |
---|---|---|---|
7.5 | 0.8 ± 0.2 | 1.2 ± 0.45 | 2.1 |
15 | 1.5 ± 0.3 | 3.76 ± 0.43 | 3.8 |
- Tissue Accumulation : Tumor concentrations exceed plasma by 1.5–2.5×, enabling sustained target engagement .
- Reversibility : Thrombocytopenia (a common side effect) resolves within 7 days post-treatment .
Implications for Therapeutic Use
- Myeloproliferative Neoplasms : Sustained LSD1 inhibition reduces JAK2/CALR/MPL mutant clone burden (66% mean reduction in homozygous cells) .
- Solid Tumors : Synergizes with immune checkpoint inhibitors by upregulating MHC-I in small-cell lung cancer models .
This compound’s covalent mechanism and pharmacokinetic profile position it as a promising candidate for diseases driven by LSD1-mediated epigenetic dysregulation .
Applications De Recherche Scientifique
Essential Thrombocythemia
Bomedemstat has shown promising results in clinical trials focused on patients with essential thrombocythemia. A Phase 2b study (NCT04254978) demonstrated that treatment with this compound resulted in a significant reduction in platelet counts in patients resistant to or intolerant of standard therapies. The study reported a mean reduction of homozygous cells by 66% .
Table 1: Summary of Clinical Trials for Essential Thrombocythemia
Myelofibrosis
In addition to ET, this compound is being evaluated for its effectiveness in treating myelofibrosis. Data from ongoing clinical trials suggest that this compound can improve symptoms and quality of life for patients suffering from this condition. In a Phase 1/2a trial combining this compound with ruxolitinib, patients experienced improved symptom scores and manageable side effects .
Acute Myeloid Leukemia
This compound is also being investigated for its potential in treating acute myeloid leukemia. Preclinical studies have indicated that it may enhance the efficacy of existing therapies by targeting tumor progression mechanisms specific to this malignancy .
Case Studies
Recent presentations at hematology conferences have highlighted several case studies where this compound was administered to patients with advanced MPNs. These studies reported:
- Patient Cohort Analysis : In one study involving patients treated with this compound, approximately 60% achieved stable disease after 12 weeks. The treatment was well-tolerated, with mild adverse events such as diarrhea and nausea being the most common .
- Quality of Life Improvements : Patients reported significant improvements in fatigue and overall symptom burden during treatment, suggesting that this compound not only targets disease pathology but also enhances patient well-being .
Mécanisme D'action
IMG-7289 exerts its effects by irreversibly inhibiting the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is responsible for the demethylation of histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, IMG-7289 increases the methylation of these histones, leading to changes in gene expression . This alteration in gene expression results in the inhibition of cancer cell proliferation and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
IMG-7289 est unique dans son inhibition irréversible de LSD1, ce qui le distingue des autres inhibiteurs de LSD1. Des composés similaires comprennent:
ORY-1001 (iadademstat): Un autre inhibiteur de LSD1 qui a montré une activité anticancéreuse puissante.
SP-2577 (seclidemstat): Un inhibiteur de LSD1 étudié pour son potentiel dans le traitement de divers cancers.
INCB059872: Un inhibiteur de LSD1 en développement clinique pour les malignités hématologiques.
CC-90011 (pulrodemstat): Un autre inhibiteur de LSD1 en essais cliniques pour la thérapie anticancéreuse.
La particularité de IMG-7289 réside dans sa structure moléculaire spécifique et son mécanisme d'inhibition irréversible, ce qui lui confère un avantage distinct dans ses applications thérapeutiques .
Activité Biologique
Bomedemstat (IMG-7289) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme involved in the epigenetic regulation of gene expression. Its biological activity has been extensively studied in various cancer models, particularly in metastatic castration-resistant prostate cancer (mCRPC), small cell lung cancer (SCLC), and myeloproliferative neoplasms (MPNs). This article synthesizes findings from recent studies, highlighting the compound's mechanisms of action, pharmacokinetics, and clinical implications.
LSD1 plays a significant role in tumor progression by demethylating histone and non-histone proteins, thereby influencing gene expression associated with cancer cell proliferation and survival. Inhibition of LSD1 by this compound leads to:
- Increased H3K4 methylation: This alteration enhances the expression of tumor suppressor genes while silencing oncogenes.
- Enhanced immune response: In SCLC models, this compound has been shown to increase MHC class I expression and CD8+ T cell infiltration, suggesting a potential role in immunotherapy when combined with PD-1 inhibitors .
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic profiles with significant intra-tumoral accumulation. Key findings include:
- Dose-dependent accumulation: In vivo studies demonstrated micromolar levels of this compound in tumor tissues, achieving concentrations of 1.2 ± 0.45 µM at 7.5 mg/kg and 3.76 ± 0.43 µM at 15 mg/kg doses .
- Safety profile: Clinical trials have indicated that daily oral dosing up to 40 mg/kg is well-tolerated, with reversible thrombocytopenia as a notable side effect .
Prostate Cancer
This compound has shown promising results in preclinical models of mCRPC and neuroendocrine prostate cancer (NEPC):
- Activity against patient-derived xenografts (PDX): It demonstrated significant anti-tumor effects in advanced CRPC models, suggesting its potential as a therapeutic option for patients resistant to standard therapies .
Small Cell Lung Cancer
In SCLC models, this compound was tested in combination with anti-PD-1 therapy:
- Potentiation of immune response: The combination therapy resulted in enhanced tumor growth inhibition and increased T cell activity .
Myeloproliferative Neoplasms
In MPNs, this compound reduced platelet counts and mutant cell burden:
- Clinical trial outcomes: A Phase 2b study showed that this compound effectively lowered platelet counts in patients with essential thrombocythemia resistant to other treatments .
Case Studies and Clinical Trials
Recent clinical trials have provided insights into the efficacy and safety of this compound:
Propriétés
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBMHGOHXOHTD-KKUQBAQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1990504-34-1 | |
Record name | Bomedemstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMG-7289 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bomedemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BOMEDEMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.